3-Hydroxy-2-pyrrolidinone
Overview
Description
3-Hydroxy-2-pyrrolidinone is a natural product found in Cistanche tubulosa with data available.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of 1-Hydroxy-3-hydroximino-2-pyrrolidinones : These compounds were synthesized for potential pharmaceutical applications, highlighting the chemical versatility of 3-Hydroxy-2-pyrrolidinone derivatives (Katkevics et al., 2004).
Chelating Agents and Metal Complexation
- Bis(3-hydroxy-4-pyridinone)-EDTA Derivatives : Research on these derivatives, related to this compound, demonstrates their potential as chelating agents, particularly for aluminum, suggesting clinical applications in metal decorporation (Santos et al., 2005).
- Complexation Study of Bis(3-hydroxy-4-pyridinone)-EDTA : This study further emphasizes the high affinity of these derivatives for hard metal ions like Fe, Al, and Ga, underlining their significance in biomedical applications (Gama et al., 2009).
Antioxidant and Biological Activity
- Antioxidant Activity of 3-Pyrroline-2-ones : Derivatives of this compound, specifically 3-pyrroline-2-ones, have been identified as potential antioxidants, with one derivative showcasing promising radical scavenging properties (Nguyen et al., 2022).
Nootropic Effects
- Anti-Amnestic Activities : Certain derivatives of this compound have shown comparable antiamnesic actions to established nootropics like piracetam, suggesting their potential in cognitive enhancement and treatment of memory disorders (Shuklina et al., 2003).
Methodology in Organic Synthesis
- Admicellar Catalysis in Synthesis : A green methodology using admicellar catalysis highlights the efficient synthesis of 3-hydroxy-2-pyrrolidinones, demonstrating the compound's relevance in advancing synthetic organic chemistry (Sarkar & Mukhopadhyay, 2013).
Biomedical Implications
- Membrane Partition Studies : Investigations into the interactions of 3-hydroxy-4-pyridinone Zn(ii) complexes with lipid phases provide insights into their biomedical utility, especially in pharmaceutical contexts (Coimbra et al., 2018).
Properties
IUPAC Name |
3-hydroxypyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-68-4, 15116-68-4 | |
Record name | 3-Hydroxy-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXY-2-PYRROLIDINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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